2-Amino-6-hydroxypyridine
Overview
Description
2-Amino-6-hydroxypyridine is a derivative of the aminopyridine family, which is known for its significance in the synthesis of diverse biological molecules. It is a structural core in many bioactive natural products, medicinally important compounds, and organic materials, making it an extremely valuable synthetic target . The compound's relevance is further highlighted by its role in the metabolism of drugs such as sulphapyridine, where it has been identified as a metabolite .
Synthesis Analysis
The synthesis of 2-amino-6-hydroxypyridine and its isomers has been explored due to the challenges and discrepancies found in the literature. The compound has been obtained through routes that confirm its configuration, although the synthesis of some isomers like the 2-amino-5-hydroxypyridine has not been successful . Additionally, a synthetic route to multi-substituted 2-aminopyridines has been developed, which involves a [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine under mild conditions . This method demonstrates the versatility and efficiency of synthesizing aminopyridine derivatives.
Molecular Structure Analysis
Structural studies of N-2-(6-aminopyridine)-N'-arylthioureas have revealed the presence of intramolecular hydrogen bonding, which is common to 2-pyridylthioureas. The amino group in the 6-position of the pyridine ring results in additional intermolecular hydrogen bonding, indicating the importance of the position of the amino group in determining the molecular interactions and structure .
Chemical Reactions Analysis
2-Amino-6-hydroxypyridine can undergo various chemical reactions, including transformations mediated by 1-hydroxymethylbenzotriazole, which allows for the synthesis of many new types of 5-substituted 2-aminopyridines . The compound's reactivity is also demonstrated in the chemoenzymatic synthesis of chiral ligands, where hydroxylated bipyridines derived from 2-amino-6-hydroxypyridine have been used as catalysts in asymmetric reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-6-hydroxypyridine derivatives are influenced by their molecular structure. For instance, the intramolecular hydrogen bond in 3-amino-6,6'-bis(methoxycarbonyl)-2,2'-bipyridine results in almost coplanar pyridyl rings, which is also observed in solution. This conformation affects the types of complexes formed with metals such as zinc(II), demonstrating the compound's potential in coordination chemistry . The structural isomerization of 2-anilinonicotinic acid to 6-anilinonicotinic acids also leads to the creation of a new synthon, acid-aminopyridine, which has implications for hydrogen-bond strength and the formation of new molecular structures .
Scientific Research Applications
Complexation Reagent and Synthesis of Analgesics
2-Amino-6-hydroxypyridine (AHP) is recognized for its potential as a complexation reagent in various spectrophotometric, polarographic, and titrimetric determinations of metal ions. This feature of AHP is utilized in the synthesis of analgesics, showcasing its relevance in pharmaceutical research. The synthesis of mixed-ligand metal complexes with AHP and nitrogen donors suggests potential applications in enhancing the biological activity of various compounds (Prakash & Sindhu, 1998).
Spectrophotometric Metal Determination
AHP forms colored complexes with metals like osmium, dependent on solution pH, enabling the development of selective and sensitive spectrophotometric methods for metal determination. This application is crucial in the context of environmental monitoring and industrial process control (Mehta, Garg, & Singh, 1976).
Influence on Tautomerism
The dimerization and hydrogen-bond complexation of AHP significantly affect the tautomerism of pyridine derivatives. Understanding this influence is important in the field of organic chemistry, particularly in the design and synthesis of novel organic compounds with specific molecular properties (Alkorta & Elguero, 2002).
Synthesis of Aminohydroxypyridines
AHP plays a role in the synthesis of aminohydroxypyridines, compounds that are critical in various chemical reactions and have implications in medicinal chemistry. This area of research contributes to the development of new therapeutic agents and understanding of chemical reaction mechanisms (Bray, Neale, & Thorpe, 1950).
Role in Protein Analysis
AHP is utilized in developing procedures for measuring specific protein adducts, such as 4-hydroxy-2-nonenal-amino acid adducts. This application is particularly relevant in understanding the molecular basis of aging and disease, where protein modification plays a significant role (Wakita et al., 2011).
Cosmetic Safety Assessment
In cosmetics, AHP is employed as an oxidative hair dye ingredient. Its safety has been assessed, indicating its applicability in cosmetic formulations, which is an essential aspect of product development and consumer safety in the cosmetic industry (Burnett et al., 2020).
Ionization and Protonation Studies
Studies on the ionization constants and protonation of AHP derivatives contribute to the understanding of the chemical behavior of these compounds. This knowledge is vital in the synthesis of new compounds and in various analytical applications (Barlin & Pfleiderer, 1971).
Anticancer Research
AHP derivatives are investigated in the synthesis of potential anticancer agents, highlighting its significance in medicinal chemistry and drug development. This research contributes to the ongoing search for more effective cancer treatments (Temple et al., 1983).
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with various biological targets due to their aromatic nature and the presence of a nitrogen atom .
Mode of Action
It’s known that the presence of an amino group and a hydroxyl group in the pyridine ring can potentially influence its interaction with its targets . The amino group can act as a nucleophile, attacking electrophilic centers, while the hydroxyl group can form hydrogen bonds, influencing the compound’s interaction with its targets .
Biochemical Pathways
It’s known that hydroxypyridines can be involved in microbial degradation pathways . For instance, 2-hydroxypyridine degradation pathways often begin with hydroxylation to 2,5-dihydroxypyridine, followed by the formation of maleamic acid, maleic acid, and fumaric acid .
Pharmacokinetics
The compound’s molecular weight of 11011 suggests that it could potentially be absorbed and distributed in the body. The presence of functional groups like amino and hydroxyl could influence its metabolism and excretion .
Result of Action
It’s known that pyridine derivatives can have various biological effects, depending on their specific structures and the targets they interact with .
Action Environment
The action of 2-Amino-6-hydroxypyridine can be influenced by various environmental factors. For instance, the stability of the compound can be affected by factors like temperature, pH, and the presence of other chemicals . Furthermore, the efficacy of the compound can be influenced by factors like the concentration of the compound and the presence of its targets .
Safety and Hazards
properties
IUPAC Name |
6-amino-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-2-1-3-5(8)7-4/h1-3H,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIHQARPYPNHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965861 | |
Record name | 6-Imino-1,6-dihydropyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-hydroxypyridine | |
CAS RN |
59315-47-8, 59315-50-3, 5154-00-7 | |
Record name | 6-Amino-2-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59315-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Aminopyridin-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059315478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-2(1H)-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059315503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5154-00-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Imino-1,6-dihydropyridin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminopyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Amino-6-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of 2-amino-6-hydroxypyridine in scientific research?
A1: Understanding the crystal structure of a molecule like 2-amino-6-hydroxypyridine is crucial for various research applications. [] The arrangement of atoms within the crystal lattice, as revealed by X-ray diffraction studies, provides insights into the molecule's physical and chemical properties. [] This information can be further utilized in fields like drug design, where knowledge of a molecule's structure can be used to predict its interactions with biological targets. []
Q2: How can 2-amino-6-hydroxypyridine be used as a starting material in organic synthesis?
A2: The paper "The Preparation of Some 2- and 3-Derivatives of 1,8-Naphthyridine from 2-Amino-6-hydroxypyridine" highlights the utility of this compound in synthesizing more complex molecules. [] While the abstract doesn't provide specific details, the title suggests that 2-amino-6-hydroxypyridine can be chemically modified to produce derivatives of 1,8-naphthyridine, a heterocyclic compound with potential biological activity. [] This kind of research is essential for discovering new drugs and materials.
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